4-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride
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Overview
Description
4-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring substituted with a furylmethyl group and a thiazol-2-amine moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 2-furylmethylamine with a suitable pyrrole derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle the necessary conditions. The process would be optimized for yield and purity, with purification steps to remove any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrroles or thiazoles.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or enzymes.
Medicine: It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: It may find use in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological or chemical changes. The exact mechanism would need to be elucidated through detailed studies.
Comparison with Similar Compounds
1-(2-furylmethyl)-1H-pyrrole: A related pyrrole derivative.
Thiazol-2-amine derivatives: Other compounds containing the thiazol-2-amine moiety.
Uniqueness: 4-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride is unique due to its specific combination of functional groups and structural features, which may confer distinct properties and reactivity compared to similar compounds.
Biological Activity
4-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride is a compound of interest due to its potential biological activities. This article reviews its structure, pharmacological properties, and specific biological activities based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C14H15N3OS⋅HCl with a molecular weight of 309.81 g/mol. The compound features a thiazole ring and a pyrrole moiety, which are known for their diverse biological activities.
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives, including those similar to our compound. For instance, 2-aminothiazoles have shown significant cytotoxic effects against various cancer cell lines. A study indicated that derivatives of thiazole exhibited IC50 values as low as 0.06 µM against non-small cell lung cancer cells (NCI-H522) and other cancer types, demonstrating their potential as anticancer agents .
2. Antioxidant Properties
Thiazole compounds have been recognized for their antioxidant capabilities. Research indicates that certain derivatives can scavenge free radicals effectively, contributing to their protective effects against oxidative stress in biological systems . This property is crucial in developing therapeutics aimed at mitigating oxidative damage in diseases such as cancer and cardiovascular disorders.
3. Effects on Monoclonal Antibody Production
A related compound has been shown to enhance monoclonal antibody production in cell cultures by suppressing cell growth while increasing glucose uptake and ATP levels . This suggests that similar structural compounds, like this compound, may also play a role in biotechnological applications involving antibody production.
Case Study 1: Anticancer Efficacy
A study focusing on various thiazole derivatives demonstrated that compounds with structural similarities to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The results showed that modifications in the thiazole ring could enhance activity against specific cancer types.
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Thiazole Derivative A | MCF7 (Breast) | 0.10 |
Thiazole Derivative B | HT29 (Colon) | 0.25 |
Thiazole Derivative C | NCI-H522 (Lung) | 0.06 |
Case Study 2: Antioxidant Activity
Research involving thiazole derivatives indicated their effectiveness in scavenging DPPH radicals and protecting cellular models from oxidative stress induced by radiation exposure. The antioxidant potential was quantified through various assays that measured radical scavenging activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship of thiazole and pyrrole derivatives has been extensively studied. It was found that the presence of specific functional groups significantly influences the biological activity of these compounds. For instance, the incorporation of a dimethyl group at the pyrrole position has been linked to enhanced anticancer activity .
Properties
IUPAC Name |
4-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS.ClH/c1-9-6-12(13-8-19-14(15)16-13)10(2)17(9)7-11-4-3-5-18-11;/h3-6,8H,7H2,1-2H3,(H2,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AONSBFBNZJOABA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CO2)C)C3=CSC(=N3)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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